N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide
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Overview
Description
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The thiazole ring can be introduced through a similar cyclization process involving appropriate thioamide precursors . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-infective agent, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show diverse biological activities and are used in various therapeutic applications.
Furazan derivatives: These compounds have a similar structure to oxadiazoles and are known for their energetic properties.
The uniqueness of this compound lies in its combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and stability compared to compounds containing only one of these rings.
Properties
CAS No. |
881028-31-5 |
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Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-[5-(5-methyl-1,2,4-oxadiazol-3-yl)-4-phenyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8(19)15-14-17-11(10-6-4-3-5-7-10)12(21-14)13-16-9(2)20-18-13/h3-7H,1-2H3,(H,15,17,19) |
InChI Key |
MBOQNIDBHUJTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=C(S2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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